2-Bromophenyl prop-2-enoate
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Overview
Description
2-Bromophenyl prop-2-enoate, also known as trans-2-bromocinnamic acid, is an organic compound with the chemical formula C9H7BrO2. It is characterized by the presence of a bromine atom and a cinnamic acid group in the trans configuration. This compound is a solid with a pungent odor and is soluble in some organic solvents such as alcohols and ethers, but practically insoluble in water .
Preparation Methods
The preparation of 2-Bromophenyl prop-2-enoate is typically carried out by reacting cinnamic acid with bromine under acidic conditions. The reaction involves the bromination of cinnamic acid, followed by crystallization purification to obtain a product of high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromophenyl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromophenyl prop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Bromophenyl prop-2-enoate exerts its effects involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer’s . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Bromophenyl prop-2-enoate can be compared with other similar compounds, such as:
2-Bromocinnamic acid: Similar in structure but may have different reactivity and applications.
2-Bromo-phenylacetic acid: Another brominated aromatic compound with distinct chemical properties and uses.
2-Bromo-phenylpropanoic acid: Shares the bromine and phenyl groups but differs in the carbon chain length and functional groups. These compounds highlight the uniqueness of this compound in terms of its specific applications and reactivity.
Properties
CAS No. |
89670-71-3 |
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Molecular Formula |
C9H7BrO2 |
Molecular Weight |
227.05 g/mol |
IUPAC Name |
(2-bromophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H7BrO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2 |
InChI Key |
VNYTWDAWZSFABS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=CC=C1Br |
Origin of Product |
United States |
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